Ammonium carbamate

Catalog No.
S601814
CAS No.
1111-78-0
M.F
CH6N2O2
M. Wt
78.071 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium carbamate

CAS Number

1111-78-0

Product Name

Ammonium carbamate

IUPAC Name

azane;carbamic acid

Molecular Formula

CH6N2O2

Molecular Weight

78.071 g/mol

InChI

InChI=1S/CH3NO2.H3N/c2-1(3)4;/h2H2,(H,3,4);1H3

InChI Key

BVCZEBOGSOYJJT-UHFFFAOYSA-N

SMILES

C(=O)(N)[O-].[NH4+]

solubility

VERY SOL IN COLD WATER & AMMONIUM HYDROXIDE; SLIGHTLY SOL IN ALC; INSOL IN ACETONE.

Synonyms

ammonium carbamate, calcium carbamate, carbamic acid, carbamic acid, ammonia salt, carbamic acid, calcium salt, carbamic acid, potassium salt, carbamic acid, sodium salt, potassium carbamate, sodium carbamate

Canonical SMILES

C(=O)(N)O.N

The exact mass of the compound Ammonium carbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sol in cold water & ammonium hydroxide; slightly sol in alc; insol in acetone.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium carbamate (CAS 1111-78-0) is a highly reactive, solid-state ammonia and carbon dioxide carrier with the formula NH4NH2CO2. It serves as a critical intermediate in industrial urea synthesis and functions as a potent, non-volatile aminating agent in organic chemistry. Unlike standard carbonate salts, ammonium carbamate contains no structural water or hydroxyl groups, allowing it to deliver a high theoretical ammonia payload of approximately 43.6% by weight. Its ability to undergo controlled thermal decomposition into NH3 and CO2 without leaving solid residues makes it a highly efficient, easily handled alternative to pressurized anhydrous ammonia gas for both laboratory-scale synthesis and industrial gas-generation systems [1].

Procurement substitution with 'ammonium carbonate' or ammonium bicarbonate frequently compromises process reproducibility. Commercial ammonium carbonate is notoriously unstable and is typically sold as a variable, equimolar mixture of ammonium bicarbonate and ammonium carbamate, leading to unpredictable stoichiometry in precision amination reactions . Furthermore, substituting ammonium carbamate with pure ammonium bicarbonate halves the available ammonia payload per mole (yielding approximately 21.5 wt% NH3 versus 43.6 wt% for the carbamate) and alters the thermal decomposition profile, requiring higher temperatures to initiate gas release [1]. Conversely, substituting with anhydrous ammonia gas introduces significant safety, pressurization, and handling complexities that necessitate specialized reactor infrastructure and strict regulatory compliance [2].

Quantitative Yield Parity and Purity in Carbohydrate Amination

In the synthesis of sensitive β-glycosylamines, the choice of ammonium salt dictates both yield and product purity. When applied to the amination of crude chitobiose, ammonium carbamate (4 equivalents at 37 °C for 16 h) successfully produced pure 1,β-aminochitobiose in a 69% yield. In direct contrast, utilizing ammonium bicarbonate under similar conditions resulted in an inseparable mixture of uncharacterized byproducts, failing to yield the desired pure amine[1].

Evidence DimensionProduct yield and purity in carbohydrate amination
Target Compound Data69% yield of pure 1,β-aminochitobiose
Comparator Or BaselineAmmonium bicarbonate (Inseparable mixture of byproducts, 0% pure target yield)
Quantified Difference69% absolute yield improvement and successful isolation vs. complete synthetic failure
ConditionsAmination of crude chitobiose at 37 °C for 16 hours in methanol

Buyers synthesizing complex glycopeptides or oligosaccharides must procure the carbamate form to ensure clean conversion and avoid catastrophic purification failures associated with bicarbonate salts.

Enhanced Ammonia Payload and Lower Thermal Decomposition Threshold

For applications requiring in situ ammonia generation, such as solid-state Selective Catalytic Reduction (SCR), ammonium carbamate offers a significantly more efficient thermal and stoichiometric profile than ammonium bicarbonate. Ammonium carbamate delivers two moles of ammonia per mole of compound (approximately 43.6 wt% NH3) and initiates decomposition at temperatures as low as 25 °C. In contrast, ammonium bicarbonate provides only one mole of ammonia (approximately 21.5 wt% NH3) and requires temperatures above 36 °C to undergo its endothermic decomposition[1].

Evidence DimensionAmmonia mass yield and decomposition onset temperature
Target Compound Data43.6 wt% NH3 payload; decomposition onset at 25 °C
Comparator Or BaselineAmmonium bicarbonate (21.5 wt% NH3 payload; decomposition onset >36 °C)
Quantified DifferenceOver 2x higher ammonia mass density and >11 °C lower thermal activation threshold
ConditionsSolid-state thermal decomposition for gas generation

Procurement for gas-generation or emissions-control systems should prioritize the carbamate to maximize ammonia storage density and minimize the energy required for gas release.

Operational Safety and Yield Parity vs. Anhydrous Ammonia Gas

Ammonium carbamate serves as a highly effective, bench-stable surrogate for hazardous anhydrous ammonia gas in transition-metal-free oxidative aminations. In the one-pot coupling of arylboronic acids to form primary arylamines via aminobenziodoxolones, substituting gaseous ammonia with solid ammonium carbamate afforded the target primary amine in comparable yields (63%). This allows the transformation to be conducted using standard sequential one-pot operations without the need for pressurized gas infrastructure or specialized flow equipment [1].

Evidence DimensionSynthetic yield and operational pressure requirement
Target Compound DataComparable yield (63%) achieved at ambient pressure using solid reagent
Comparator Or BaselineGaseous Ammonia (NH3) (63% yield requiring pressurized gas handling)
Quantified DifferenceEquivalent synthetic performance with complete elimination of pressurized gas hazards
ConditionsOne-pot oxidative amination of arylboronic acids with aminobenziodoxolones

Facilities looking to reduce the severe safety and regulatory burdens of handling anhydrous ammonia cylinders can substitute ammonium carbamate without sacrificing reaction efficiency.

Mild Aminating Agent for Complex Carbohydrates and APIs

Due to its ability to cleanly aminate sensitive substrates without generating inseparable byproducts, ammonium carbamate is the necessary choice for synthesizing β-glycosylamines, glycopeptides, and active pharmaceutical ingredients (APIs) where ammonium bicarbonate fails [1].

Solid-State Ammonia Storage and Gas Generation

Leveraging its high ammonia mass fraction (43.6 wt%) and low-temperature decomposition profile, this compound is highly suited for solid-state Selective Catalytic Reduction (SCR) systems and portable gas generators, outperforming bulkier bicarbonate alternatives[2].

Bench-Stable Surrogate for Anhydrous Ammonia

In transition-metal-free oxidative aminations and the synthesis of hydrazinium salts, ammonium carbamate replaces hazardous anhydrous ammonia gas, allowing facilities to achieve high yields using standard ambient-pressure glassware[3].

Physical Description

Ammonium carbamate appears as a white crystalline solid used as a fertilizer. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment.

Color/Form

COLORLESS, RHOMBIC CRYSTALS
WHITE, CRYSTALLINE RHOMBIC POWDER

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

78.042927438 g/mol

Monoisotopic Mass

78.042927438 g/mol

Boiling Point

Sublimes 140° F (USCG, 1999)
140 °F= 60 °C= 333.2 deg K

Heavy Atom Count

5

Odor

AMMONIA ODOR

Melting Point

60 °C SUBLIMES

UNII

I2W9615SWP

Related CAS

463-77-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 204 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (65.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

31 kilopascal (kPa) at 40 °C at which dissociation begins.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1111-78-0

Wikipedia

Ammonium carbamate

Use Classification

Cosmetics -> Buffering

Methods of Manufacturing

PREPARED FROM DRY ICE & LIQ AMMONIA.
INTERACTION OF DRY AMMONIA GAS & CARBON DIOXIDE; FROM AMMONIA LIQUOR WITH AMMONIA & AMMONIUM CARBONATE.

General Manufacturing Information

Carbamic acid, ammonium salt (1:1): ACTIVE
COMPONENT OF PEST AGENT.

Analytic Laboratory Methods

Method 417G: Automated Phenate Method for the determination of ammonia nitrogen. This method is used to determine ammonia concentrations in potable, surface, and Saline waters as well as domestic and industrial wastewaters over a range of 0.02 to 2.0 mg/liter. Photometric measurement is made at 630 to 660 nm. For ammonia concentrations of 1.41, 0.77, 0.59, and 0.43 mg/liter, the standard deviation was + 0.005 or -0.005. /Ammonia/
Method 417E Ammonia: Selective Electrode Method. This method is applicable for the measurement of 0.03 to 400 mg nitrogen ammonia/l in potable and surface waters and domestic and industrial wastes. The ammonia selective electrode uses a hydrophobic gas permeable membrane to separate the sample solution from an electrode internal solution of ammonium chloride. Ammonia diffuses through the membrane and changes the internal solution pH, which is sensed by a pH electrode. In an inter-laboratory study (12 laboratories) using effluent water samples at 0.04, 0.10, 0.80, 20, 100, and 750 mg/l, mean recovery was 100, 470, 105, 95, 97, and 99%, respectively. /Ammonia/
Method 417D: Titrimetric Method for the Determination of Ammonia Nitrogen. This method is applicable to ammonia concentrations in wastewater effluent greater than 5 mg/l. After distillation, the sample is titrated with 0.02 N sulfuric acid until a lavender color forms. For concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 69.8, 28.6, and 21.6% respectively, and relative error is 20.0, 5.0, and 2.6%, respectively. /Ammonia/
Method 417C: Phenate Method for the Determination of Ammonia Nitrogen. This manual colorimetric technique is used to determine ammonia concentrations in wastewater effluent from 10 to 500 ug/l. The blue compound, indophenol, is formed by the reaction of ammonia, hypochlorite, and phenol catalyzed by a manganous salt. For ammonia concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 39.2, 15.8, and 26.0%, respectively, and relative error is 2.4, 1.5, and 10.0%, respectively. /Ammonia/
For more Analytic Laboratory Methods (Complete) data for AMMONIUM CARBAMATE (7 total), please visit the HSDB record page.

Storage Conditions

Cool temperatures

Stability Shelf Life

GRADUALLY LOSES AMMONIA IN THE AIR CHANGING TO AMMONIUM CARBONATE

Dates

Last modified: 08-15-2023

Explore Compound Types